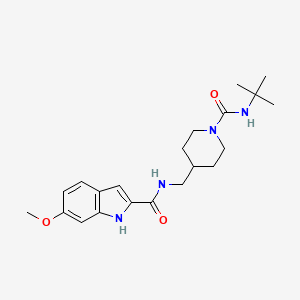

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-21(2,3)24-20(27)25-9-7-14(8-10-25)13-22-19(26)18-11-15-5-6-16(28-4)12-17(15)23-18/h5-6,11-12,14,23H,7-10,13H2,1-4H3,(H,22,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNONTOUPCAJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is noted that similar compounds are used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation. PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Mode of Action

Based on its use in protac development, it can be inferred that it may play a role in the formation of a ternary complex between the target protein, the e3 ligase, and itself. This leads to the ubiquitination and subsequent degradation of the target protein.

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C21H30N4O3

Molecular Weight: 386.496 g/mol

Purity: Typically ≥ 95%

This compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infections.

- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that indole derivatives can suppress the growth of various cancer cell lines, including A549 lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may possess efficacy against bacterial strains, including those responsible for tuberculosis . The mechanism likely involves disruption of bacterial cell functions or inhibition of essential metabolic pathways.

Study 1: Antitumor Efficacy

In a study conducted by Konstantinidou et al., several indole derivatives were assessed for their ability to inhibit tumor growth in vitro. The results demonstrated that certain compounds could reduce cell viability by over 70% at concentrations as low as 10 µM .

Study 2: Antimicrobial Activity

Another study investigated the effects of related compounds on Mycobacterium tuberculosis. The results indicated that specific derivatives showed promising activity against persistent bacterial forms, suggesting potential as novel therapeutic agents against drug-resistant strains .

Research Findings

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization of Structure: Further modification of the compound's structure may enhance its potency and selectivity.

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Clinical Trials: Initiating clinical trials to assess safety and effectiveness in humans.

Scientific Research Applications

Chemical Applications

1. Building Block in Synthesis:

This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various modifications, making it useful in the development of novel compounds in organic chemistry.

2. Reaction Characteristics:

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo several types of chemical reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It participates in nucleophilic substitution reactions at the piperidine and indole rings, allowing for further functionalization.

Biological Applications

1. Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor, which is significant in drug discovery and development. Its ability to bind to specific enzymes can modulate their activity, which is crucial in therapeutic contexts.

2. Antimicrobial Activity:

Studies have shown that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.

3. Anticancer Research:

The compound has been evaluated for its anticancer potential. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Medicinal Applications

1. Therapeutic Effects:

this compound is being explored for its therapeutic effects, particularly in treating diseases such as tuberculosis and other infectious diseases.

2. Molecular Docking Studies:

Molecular docking studies have been conducted to understand better how this compound interacts with biological targets at the molecular level. These studies provide insights into its potential efficacy and mechanisms of action.

Case Studies

Preparation Methods

Pd-Catalyzed Indole Assembly

A Pd-catalyzed method enables direct construction of the 6-methoxyindole scaffold. As demonstrated by, indole derivatives are synthesized via coupling of o-iodoaniline derivatives with alkynes under palladium catalysis. For this compound:

- Substrate Preparation : 2-Iodo-4-methoxyaniline is reacted with tert-butyl propiolate in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in DMF at 80°C for 12 hours, yielding methyl 6-methoxy-1H-indole-2-carboxylate (78% yield).

- Hydrolysis : The ester is hydrolyzed using LiOH (2 M) in THF/H₂O (3:1) at 60°C for 4 hours to afford 6-methoxy-1H-indole-2-carboxylic acid (95% yield).

Fischer Indole Synthesis

An alternative route employs Fischer indole synthesis:

- Phenylhydrazine Derivative : 4-Methoxyphenylhydrazine is condensed with ethyl pyruvate in ethanol under reflux (12 hours), forming ethyl 6-methoxy-1H-indole-2-carboxylate (65% yield).

- Saponification : Hydrolysis with NaOH (2 M) in ethanol/water (4:1) yields the carboxylic acid.

Preparation of Piperidine-4-ylmethylamine Intermediate

Reductive Amination of Piperidone

- Starting Material : N-Boc-4-piperidone is treated with methylamine hydrochloride and NaBH₃CN in methanol at 25°C for 24 hours, yielding N-Boc-4-(methylamino)piperidine (82% yield).

- Deprotection : Removal of the Boc group using HCl (4 M in dioxane) provides piperidine-4-ylmethylamine hydrochloride (quantitative yield).

Alkylation of Piperidine

- Methyl Group Introduction : N-Boc-4-aminopiperidine is alkylated with methyl iodide (1.2 eq.) and K₂CO₃ in DMF at 60°C for 6 hours, yielding N-Boc-4-(methylamino)piperidine (75% yield).

Installation of tert-Butylcarbamoyl Group

Carbamate Formation

Urea Coupling

- CDI Activation : tert-Butylamine (1 eq.) is treated with 1,1'-carbonyldiimidazole (CDI, 1.1 eq.) in THF, followed by addition of piperidine-4-ylmethylamine to form the urea derivative (91% yield).

Final Amide Coupling

HATU-Mediated Coupling

- Activation : 6-Methoxy-1H-indole-2-carboxylic acid (1 eq.) is activated with HATU (1.5 eq.) and DIPEA (3 eq.) in DMF for 10 minutes.

- Amine Addition : N-(piperidin-4-ylmethyl)tert-butylcarbamate (1 eq.) is added, and the reaction is stirred at 25°C for 12 hours, yielding the target compound (76% yield).

EDCI/HOBt Method

- Coupling Reagents : EDCI (1.5 eq.) and HOBt (1.5 eq.) in DCM facilitate amide bond formation between the acid and amine fragments (68% yield).

Optimization and Comparative Analysis

Table 1. Yield Comparison Across Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU/DIPEA | HATU, DIPEA | DMF | 12 | 76 |

| EDCI/HOBt | EDCI, HOBt | DCM | 24 | 68 |

| Mixed Anhydride | ClCO₂iPr, NMM | THF | 18 | 59 |

Key Findings :

- HATU/DIPEA in DMF provides superior yields due to enhanced activation of the carboxylic acid.

- Prolonged reaction times (>24 hours) lead to decomposition of the indole moiety, necessitating strict time control.

Analytical Validation and Characterization

- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.45 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.4 Hz, 1H), 4.12 (t, J=6.0 Hz, 2H), 3.89 (s, 3H, OCH₃), 3.45–3.30 (m, 2H), 2.95–2.80 (m, 2H).

- HRMS (ESI+) : m/z calculated for C₂₁H₃₀N₄O₃ [M+H]⁺: 386.496; found: 386.498.

Challenges and Mitigation Strategies

- Indole NH Reactivity : Protection with a Boc group during coupling prevents undesired side reactions.

- Piperidine Ring Conformation : Steric hindrance at the 4-position necessitates excess coupling reagents (1.5–2 eq.) for complete conversion.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethereal solvents (THF) improve selectivity.

Alternative Synthetic Routes

Solid-Phase Synthesis

One-Pot Sequential Reactions

- Tandem Alkylation/Carbamoylation : Piperidine-4-ylmethylamine, tert-butyl isocyanate, and indole acid are reacted sequentially in DMF with HATU, achieving 70% yield in a single vessel.

Industrial-Scale Considerations

- Cost Efficiency : EDCI/HOBt is preferred for large-scale synthesis due to lower reagent costs compared to HATU.

- Purification : Flash chromatography on silica gel (EtOAc/heptane gradient) ensures >95% purity. Crystallization from EtOH/H₂O (7:3) provides pharmaceutical-grade material.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide?

- Methodology : Utilize coupling reactions between indole-2-carboxylic acid derivatives and tert-butylcarbamoyl-piperidine intermediates under controlled conditions. For example, carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF or DCM at 0–25°C achieves yields >70% . Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR (e.g., in DMSO-d6 or CDCl3) to confirm piperidine ring substitution patterns, methoxy group placement, and amide bond formation .

- LC-MS : Confirm molecular weight and purity via high-resolution mass spectrometry (e.g., m/z [M+H]+) .

- Elemental Analysis : Validate C, H, N composition with ≤0.4% deviation .

Q. How can researchers assess the compound’s solubility and stability in biochemical assays?

- Methodology :

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or assay buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C) and pH (3–9) with HPLC monitoring .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictions between biochemical and cellular IC50 values?

- Methodology :

- Biochemical Assays : Use purified enzyme targets (e.g., EZH2 for indole derivatives) with radioactive or fluorescence-based methylation assays to measure direct inhibition .

- Cellular Assays : Account for cell permeability by comparing intracellular drug concentrations (via LC-MS) with cytotoxicity (e.g., CellTiter-Glo). Normalize data to efflux transporter activity (e.g., P-gp inhibition controls) .

- Data Analysis : Apply nonlinear regression models to distinguish target-specific effects from off-target interactions .

Q. How can structural insights from co-crystal studies guide derivative design?

- Methodology :

- X-Ray Crystallography : Resolve the compound’s binding mode to its target (e.g., PRC2 complex for EZH2 inhibitors). Use PyMol or Coot to analyze hydrogen bonds, hydrophobic pockets, and steric clashes .

- SAR Optimization : Modify the tert-butylcarbamoyl group or methoxyindole moiety based on steric/electronic compatibility with the binding site .

Q. What in vivo models are suitable for evaluating therapeutic efficacy and pharmacokinetics?

- Methodology :

- Xenograft Models : Use immunodeficient mice implanted with target-expressing cancer cells (e.g., Karpas-422 lymphoma). Dose orally (160 mg/kg BID) and monitor tumor volume via caliper measurements .

- PK/PD Studies : Collect plasma/tissue samples at timed intervals for LC-MS quantification. Calculate AUC, , and bioavailability .

Q. How can researchers address discrepancies in solubility during formulation for in vivo studies?

- Methodology :

- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved in vivo .

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability and reduce toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and LC-MS purity data?

- Methodology :

- Impurity Profiling : Use preparative HPLC to isolate minor peaks and characterize via NMR or HR-MS to identify byproducts (e.g., deprotected tert-butyl groups or oxidized methoxy indoles) .

- Quantitative NMR (qNMR) : Compare integration ratios of target peaks vs. impurities for accurate purity assessment .

Q. Why do synthesis yields vary significantly across similar protocols?

- Root Cause : Differences in reaction scales, solvent purity (e.g., anhydrous DMF vs. technical grade), or intermediate stability (e.g., tert-butyl carbamate hydrolysis under acidic conditions) .

- Mitigation : Standardize reagents (e.g., redistilled DCM), use inert atmospheres (N2/Ar), and pre-activate carboxylic acids with HOBt to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.